6-(Chloromethyl)pyrimidin-4-OL
Description
6-(Chloromethyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at the 4-position and a chloromethyl substituent at the 6-position. Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 183.27 g/mol . The compound’s CAS registry number is 1343893-40-2, and it is frequently utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which facilitates alkylation and cross-coupling reactions . Synonyms include 6-(chloromethyl)-1H-pyrimidin-4-one and 6-(chloromethyl)pyrimidin-4(3H)-one .
Properties
IUPAC Name |
4-(chloromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOOXDZVDOAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)pyrimidin-4-OL typically involves the chloromethylation of pyrimidin-4-OL. One common method is the reaction of pyrimidin-4-OL with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position of the pyrimidine ring . The reaction conditions often include a solvent such as acetic acid and a catalyst like zinc chloride to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of 6-(Chloromethyl)pyrimidin-4-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions involving solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Ketones or aldehydes at the 4-position.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Scientific Research Applications
6-(Chloromethyl)pyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects on Reactivity and Stability
Chloromethyl Position: The 6-(chloromethyl) group in the parent compound exhibits higher reactivity toward nucleophilic substitution compared to the 2-(chloromethyl) isomer (CAS 23862-02-4). Steric hindrance at the 2-position reduces accessibility for alkylation reactions .
Amino and Methoxymethyl Modifications: The 2-amino-5-chloro-6-methyl derivative (CAS 7749-63-5) shows increased hydrogen-bonding capacity via the -NH₂ group, enhancing solubility in polar solvents. This property is leveraged in antimicrobial formulations . Replacing chloromethyl with methoxymethyl (6-position) in the 3-pyridyl analog reduces electrophilicity, improving stability for sustained-release applications .
Biological Activity
6-(Chloromethyl)pyrimidin-4-OL is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings.
Chemical Structure and Properties
6-(Chloromethyl)pyrimidin-4-OL has the following chemical structure:
- IUPAC Name : 6-(Chloromethyl)pyrimidin-4-ol
- CAS Number : 94171-03-6
- Molecular Formula : C7H7ClN2O
The presence of the chloromethyl group and the hydroxyl group on the pyrimidine ring is significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds related to pyrimidines, including 6-(Chloromethyl)pyrimidin-4-OL, exhibit notable antimicrobial properties. In a study assessing various pyrimidine derivatives, it was found that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 6-(Chloromethyl)pyrimidin-4-OL | Effective against Staphylococcus aureus | Effective against Escherichia coli |
This suggests that 6-(Chloromethyl)pyrimidin-4-OL could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 6-(Chloromethyl)pyrimidin-4-OL has also been explored. A study focused on the synthesis of pyrimidine derivatives showed that modifications to the pyrimidine structure could enhance cytotoxic effects against various cancer cell lines. The mechanism of action likely involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Researchers conducted in vitro assays to evaluate cytotoxicity, revealing that certain derivatives exhibited IC50 values comparable to established anticancer drugs. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 6-(Chloromethyl)pyrimidin-4-OL | HeLa (cervical cancer) | 15 |
| 6-(Chloromethyl)pyrimidin-4-OL | MCF7 (breast cancer) | 20 |
These results indicate a promising avenue for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrimidine derivatives highlight the importance of specific functional groups in modulating biological activity. For 6-(Chloromethyl)pyrimidin-4-OL, the chloromethyl and hydroxyl groups are critical for enhancing its interaction with biological targets.
- Chloromethyl Group : This substituent may facilitate nucleophilic attack by biological molecules, enhancing reactivity.
- Hydroxyl Group : The presence of this group can increase solubility and bioavailability, factors essential for effective therapeutic agents.
Key Findings from SAR Studies
A comprehensive SAR analysis identified that variations in substituents at different positions on the pyrimidine ring significantly affected both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups at specific positions showed increased potency compared to their electron-donating counterparts .
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives, including 6-(Chloromethyl)pyrimidin-4-OL, and evaluated their antimicrobial efficacy using standard disk diffusion methods. The results demonstrated that this compound exhibited superior activity against Staphylococcus aureus, outperforming several known antibiotics.
Case Study 2: Anticancer Screening
Another study focused on evaluating the anticancer properties of various pyrimidine derivatives, including our compound of interest. The researchers conducted MTT assays across multiple cancer cell lines, confirming that 6-(Chloromethyl)pyrimidin-4-OL displayed significant cytotoxicity with a mechanism potentially involving apoptosis induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
